1-Pentyl-7-azaindole
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
1-pentylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H16N2/c1-2-3-4-9-14-10-7-11-6-5-8-13-12(11)14/h5-8,10H,2-4,9H2,1H3 |
InChI Key |
WTEPWUWBPMOFBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Reactivity and Derivatization Chemistry of 1 Pentyl 7 Azaindole
Functionalization at the Pyrrole (B145914) Moiety of 1-Pentyl-7-azaindole (C2, C3)
The C3 position of the 7-azaindole (B17877) nucleus is electronically analogous to the C3 position of indole (B1671886), making it the most nucleophilic and, therefore, the primary site for electrophilic attack. The C2 position can also be functionalized, often through metallation followed by cross-coupling reactions. The N-pentyl group generally does not alter the inherent regioselectivity of the azaindole core but enhances solubility in organic solvents and can influence the steric environment of the reaction center.
Electrophilic Substitution Reactions
Electrophilic substitution is a cornerstone of 7-azaindole chemistry, providing direct pathways to introduce a variety of functional groups, predominantly at the C3 position.
The introduction of a sulfur-containing moiety at the C3 position of the 7-azaindole ring system is a valuable transformation for generating intermediates in medicinal chemistry. This reaction can be achieved under transition-metal-free conditions. One effective method involves the reaction of an N-substituted 7-azaindole with a sulfonyl chloride in the presence of a promoter such as tetrabutylammonium iodide (TBAI). nih.govlibretexts.orguni-rostock.de TBAI plays a dual role, acting as both a promoter for the reaction and a desulfonylation agent. nih.govmdpi.com
The reaction proceeds with high regioselectivity, exclusively affording the 3-thio-7-azaindole product. libretexts.orgrsc.org This transformation is robust, tolerating a range of substituents on both the sulfonyl chloride and the 7-azaindole core. For this compound, the reaction would proceed by its treatment with a suitable aryl or alkyl sulfonyl chloride.
Table 1: Representative Conditions for C3-Sulfenylation of N-Substituted 7-Azaindoles
| Reagent | Promoter | Solvent | Temperature (°C) | Yield | Reference |
|---|---|---|---|---|---|
| Aryl Sulfonyl Chloride | TBAI | DMF | 120 | Moderate to Good | mdpi.comresearchgate.net |
The direct introduction of thiocyanate (SCN) and selenocyanate (SeCN) groups at the C3 position represents another important electrophilic substitution. These functional groups are versatile handles for further synthetic manipulations. An iodine-catalyzed method has been developed for the regioselective C3-chalcogenation of 7-azaindoles. chemtube3d.com This approach utilizes potassium thiocyanate (KSCN) or potassium selenocyanate (KSeCN) as the chalcogen source.
Alternatively, a photochemical approach using KSCN or KSeCN in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈) under violet LED irradiation can achieve the desired C3-functionalization on the 7-azaindole core. youtube.com These methods provide efficient and direct access to 3-thiocyanato- and 3-selenocyanato-7-azaindole derivatives. chemtube3d.comyoutube.com
Table 2: Methods for C3-Thiocyanation and Selenocyanation of 7-Azaindoles
| Functional Group | Reagent | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Thiocyanate (-SCN) | KSCN | I₂ (catalyst) | High efficiency, versatility | chemtube3d.com |
| Thiocyanate (-SCN) | KSCN | K₂S₂O₈, Violet LED | Eco-friendly, photochemical | youtube.com |
Methylenation at the C3 position of this compound is most effectively carried out as an aminomethylation via the Mannich reaction. libretexts.orgchemtube3d.com This classic three-component reaction involves the electrophilic substitution of the C3-proton with an iminium ion, which is pre-formed from the reaction of formaldehyde and a secondary amine, such as dimethylamine. wikipedia.org The product of this reaction is a "Mannich base," specifically a 3-(dialkylaminomethyl)-7-azaindole, often referred to as a gramine analogue.
This reaction is highly regioselective for the C3 position of indoles and azaindoles due to the high nucleophilicity of this carbon. libretexts.org The resulting gramine analogue is a valuable synthetic intermediate, as the dimethylamino group can act as a leaving group in subsequent nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups at the C3-methylene position. The synthesis of 1-p-chlorobenzyl-7-azagramine has been reported, confirming the applicability of this reaction to N-substituted 7-azaindoles.
Table 3: General Protocol for the Mannich Reaction on 7-Azaindoles
| Substrate | Reagents | Solvent | Product Type | Reference |
|---|
Metal-Catalyzed Cross-Coupling Reactions at C2 and C3
Metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic compounds, including this compound. mdpi.com These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency, typically requiring a pre-functionalized substrate (e.g., a halogenated azaindole).
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate. uni-rostock.de It is a powerful method for forming C-C bonds, particularly for the synthesis of biaryl compounds. For this compound, this reaction can be used to introduce aryl or heteroaryl substituents at the C2 or C3 positions.
To perform a Suzuki-Miyaura coupling, this compound must first be halogenated (e.g., iodinated or brominated) at the desired position. For example, 3-iodo-1-pentyl-7-azaindole can be coupled with a variety of arylboronic acids. Recent studies have demonstrated efficient one-pot, chemo-selective Suzuki-Miyaura cross-coupling reactions on 3-iodo-6-chloro-N-protected 7-azaindoles to synthesize C3,C6-diaryl derivatives. These protocols typically employ a palladium catalyst system, such as Pd₂(dba)₃ with a phosphine ligand like SPhos, and a base. The reaction conditions are generally mild and tolerate a wide range of functional groups on the coupling partners.
Table 4: Typical Conditions for Suzuki-Miyaura Coupling at C3 of 7-Azaindole
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-Iodo-N-protected 7-azaindole | Arylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | Good to Excellent |
Sonogashira Coupling Reactions
The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.govresearchgate.net For this compound, this reaction is typically employed to introduce alkynyl substituents onto a pre-halogenated scaffold. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org
The general mechanism involves two interconnected catalytic cycles. In the palladium cycle, the Pd(0) catalyst undergoes oxidative addition with the halo-1-pentyl-7-azaindole. Meanwhile, in the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex, followed by reductive elimination to yield the alkynylated this compound and regenerate the Pd(0) catalyst. washington.edu
Research on the broader 7-azaindole class has shown that these couplings can be performed under various conditions. For instance, palladium catalysts like PdCl2(PPh3)2 or Pd(PPh3)4 are commonly used in conjunction with a copper(I) iodide (CuI) co-catalyst. nih.gov The choice of base, typically an amine like triethylamine (Et3N), and solvent, such as dimethylformamide (DMF), is crucial for reaction efficiency. nih.gov Iron-catalyzed Sonogashira coupling reactions have also been developed for N-arylated 7-azaindoles, utilizing KOt-Bu as the base in N-methyl-2-pyrrolidone (NMP) at elevated temperatures. beilstein-journals.org
Table 1: Representative Conditions for Sonogashira Coupling on Azaindole Scaffolds
| Catalyst System | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|
| PdCl2(PPh3)2 / CuI | Et3N | DMF | RT to 60 °C | nih.gov |
| Pd(PPh3)4 / CuI | Various | MeCN | Reflux | nih.govmdpi.com |
Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides, making it highly suitable for functionalizing halogenated this compound derivatives. libretexts.org The reaction is prized for its broad substrate scope and tolerance of various functional groups under relatively mild conditions. wikipedia.org
The catalytic cycle begins with the oxidative addition of the halo-1-pentyl-7-azaindole to a Pd(0) complex. wikipedia.orglibretexts.org The resulting Pd(II) intermediate then coordinates with the amine nucleophile. Subsequent deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to furnish the aminated product and regenerate the active Pd(0) catalyst. libretexts.org
The success of the Buchwald-Hartwig amination heavily relies on the choice of phosphine ligands, which stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. A variety of catalyst systems have been developed, often employing strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). nih.govwuxiapptec.com Studies on unprotected halo-7-azaindoles have demonstrated that catalyst systems using specific ligands with LiHMDS as the base in THF can achieve high yields and selectivity for C-N coupling, even in the presence of the acidic N-H proton of the pyrrole ring. nih.gov For this compound, where the N-H is substituted, these side reactions are not a concern, simplifying the reaction setup.
Table 2: Typical Conditions for Buchwald-Hartwig Amination on Halo-Azaindoles
| Palladium Source | Ligand | Base | Solvent | Key Feature | Reference |
|---|---|---|---|---|---|
| P1 (precatalyst) | L1 (ligand) | LiHMDS | THF | Effective for unprotected azaindoles | nih.gov |
| Pd(OAc)2 | Biaryl Monophosphines | NaOtBu | Toluene / Dioxane | General conditions for aryl amines | wuxiapptec.com |
C-H Activation and Functionalization at C2 and C3
Direct C-H activation offers an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For the this compound scaffold, the pyrrole ring contains C-H bonds at the C2 and C3 positions that are susceptible to direct functionalization. The C3 position is generally more nucleophilic and thus more reactive towards electrophilic attack. nih.gov
Transition metal catalysis, particularly with rhodium and palladium, has been explored for the C-H functionalization of the azaindole core. mdpi.com For instance, Rh(III)-catalyzed annulative coupling of aminopyridines with alkynes proceeds via C-H activation to construct the 7-azaindole ring system, demonstrating the feasibility of activating C-H bonds on the pyridine-derived portion of the molecule. nih.gov
For an existing this compound, direct C-H functionalization typically targets the electron-rich pyrrole ring. Palladium-catalyzed direct arylation at the C2 position of N-methyl-7-azaindole has been achieved using iodine(III) reagents. acs.org Similarly, enzymatic halogenation has been shown to be highly regioselective for the C3 position of the azaindole core. frontiersin.org Aza-Friedel-Crafts reactions with cyclic imines also show a strong preference for C3 substitution on the 7-azaindole scaffold, often proceeding without a catalyst due to the inherent reactivity of the C3 position. nih.gov
Functionalization at the Pyridine (B92270) Moiety of this compound (C4, C5, C6)
Functionalizing the electron-deficient pyridine ring of this compound is more challenging than modifying the pyrrole moiety and typically requires different strategies.
Regioselective Halogenation and Subsequent Transformations
Direct electrophilic halogenation of the pyridine ring is difficult due to its electron-deficient nature. nih.gov However, regioselective halogenation can be achieved through various methods. One approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for the selective introduction of halogens at the 3-position of the pyridine ring system (corresponding to the C5 or C7 position of an azaindole, depending on the specific isomer and reaction). chemrxiv.orgnih.gov Enzymatic methods have also been developed that can introduce bromine or chlorine onto the azaindole nucleus. frontiersin.org These halogenated derivatives are valuable intermediates for further diversification through cross-coupling reactions as described above.
Substitution Reactions at Pyridine Carbons
Once a halogen or another suitable leaving group is installed on the pyridine ring of this compound, the scaffold becomes susceptible to nucleophilic aromatic substitution (SNA_r). The electron-withdrawing nitrogen atom in the pyridine ring activates the C2 and C4 positions (corresponding to C6 and C4/C8 in 7-azaindole) towards nucleophilic attack. stackexchange.comquora.com
The mechanism involves the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, particularly when the attack occurs at the positions ortho or para to the ring nitrogen, as the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.comquimicaorganica.org Subsequent elimination of the leaving group restores aromaticity and yields the substituted product. This methodology allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing access to a diverse array of functionalized this compound derivatives. researchgate.net
Reactivity Involving the N-Pentyl Substituent
The N-pentyl group attached to the pyrrole nitrogen of the 7-azaindole core is a saturated alkyl chain. Under the typical conditions used for the functionalization of the aromatic rings—such as palladium-catalyzed cross-couplings, C-H activations, or nucleophilic aromatic substitutions—this alkyl chain is generally inert. Its primary roles are to enhance the solubility of the molecule in organic solvents and to provide steric influence that may affect the regioselectivity of certain reactions on the heterocyclic core.
While the N-pentyl group itself does not typically participate in the core functionalization reactions, its presence is crucial as it blocks the N-H position of the pyrrole ring. This prevents potential side reactions associated with the acidic proton found in unsubstituted 7-azaindole, such as deprotonation by strong bases used in coupling reactions, which can simplify reaction outcomes and improve yields. nih.gov Specific reactions targeting the alkyl chain, such as free-radical halogenation, would require conditions (e.g., UV light and radical initiators) that are orthogonal to those used for modifying the aromatic system and are not commonly employed in the derivatization of this scaffold.
Formation of N-Oxides and Their Chemical Transformations in this compound
The formation of an N-oxide on the pyridine ring of the 7-azaindole scaffold is a critical transformation that modulates the electron density of the bicyclic system. This alteration in electronic properties opens up new avenues for functionalization, particularly on the electron-deficient pyridine moiety.
The oxidation of the pyridine nitrogen in this compound to its corresponding N-oxide can be achieved through direct oxidation. Common oxidizing agents such as hydrogen peroxide or peracids are typically employed for this type of transformation. This reaction introduces an oxygen atom onto the nitrogen at the 7-position, thereby increasing the electron density on the pyridine ring and activating it for subsequent reactions.
| Reactant | Reagent | Product | Description |
|---|---|---|---|
| This compound | Hydrogen Peroxide (H₂O₂) or meta-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide | Direct oxidation of the pyridine nitrogen to form the corresponding N-oxide. |
The resulting this compound N-oxide is a versatile intermediate for a variety of chemical transformations. The presence of the N-oxide group significantly influences the regioselectivity of subsequent functionalization reactions.
One important transformation is the palladium-catalyzed direct arylation of the azine ring. nih.govacs.org Research on N-methyl-7-azaindole N-oxide has shown that subjecting the compound to a catalyst system like Pd(OAc)₂/DavePhos allows for the regioselective direct arylation of the pyridine ring. nih.govacs.org This method provides a pathway to introduce aryl groups at specific positions on the pyridine moiety, which is otherwise challenging.
Another key reaction is the copper-catalyzed N-arylation. A Cu(II) fluoride-catalyzed N-arylation of 7-azaindole N-oxides with boronic acids has been developed. acs.orgacs.org This Chan-Lam type cross-coupling reaction proceeds under base-free conditions and demonstrates the role of the 7-azaindole N-oxide (7-AINO) as a ligand in the catalytic cycle. acs.orgresearchgate.net
Furthermore, the N-oxide can be utilized to introduce substituents at the C4 and C6 positions of the 7-azaindole ring system. The reaction of 7-azaindole N-oxide with acid halides can lead to the formation of 6-halo-7-azaindole derivatives. nii.ac.jp The regioselectivity of this halogenation can be controlled by the choice of reagents. nii.ac.jp
| Reactant | Reagents/Catalyst System | Product Type | Reaction Type |
|---|---|---|---|
| This compound N-oxide | Aryl Bromide, Pd(OAc)₂/DavePhos, Base | C-arylated this compound | Palladium-Catalyzed Direct Arylation nih.govacs.org |
| This compound N-oxide | Boronic Acid, CuF₂ or Cu(OAc)₂·H₂O/TBAF | N-arylated this compound | Copper-Catalyzed N-Arylation acs.orgacs.org |
| This compound N-oxide | Acid Halides (e.g., CCl₃COCl) | 6-Halo-1-pentyl-7-azaindole | Halogenation (Reissert-Henze type) nii.ac.jp |
These transformations highlight the synthetic utility of converting this compound into its N-oxide, thereby enabling a range of functionalizations that are crucial for the development of new chemical entities.
Theoretical and Computational Studies of 1 Pentyl 7 Azaindole and Analogous 7 Azaindole Systems
Quantum Chemical Analysis of Electronic Structure and Bonding
Quantum chemical methods are fundamental to understanding the intrinsic properties of 7-azaindole (B17877) systems. These calculations provide detailed information about electron distribution, molecular orbital energies, and the nature of chemical bonds.
Density Functional Theory (DFT) has become a primary method for studying 7-azaindole and its derivatives due to its favorable balance of accuracy and computational cost. nih.govsemanticscholar.org DFT calculations are widely used for geometry optimization to determine the most stable molecular structures. nih.gov For instance, the B3LYP functional combined with the 6-31G(d) basis set has been shown to accurately reproduce the experimental rotational constants of 7-azaindole. semanticscholar.orgmdpi.com
DFT is also employed to investigate the electronic properties of these systems. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and reactivity. doi.org For example, in studies of platinum(II) complexes with halogenated 7-azaindole ligands, DFT calculations revealed that trans isomers are more stable than cis isomers, a finding supported by their larger HOMO-LUMO energy gaps. doi.org In one study, the calculated energy gap for trans-[PtCl₂(4Br7AIH)₂] was 4.302 eV, compared to 4.127 eV for the corresponding cis isomer, indicating higher stability for the trans configuration. doi.org
Furthermore, DFT calculations that include dispersion corrections, such as the B3LYP-D3 method, are utilized to accurately model non-covalent interactions, which are critical in understanding the formation of dimers and other molecular aggregates. researchgate.net These methods are essential for studying systems where intermolecular forces, like hydrogen bonding, play a significant role. researchgate.netresearchgate.net
Table 1: Calculated HOMO-LUMO Energy Gaps for Cis and Trans Isomers of Platinum(II) Complexes with 7-Azaindole Derivatives Data sourced from DFT calculations and indicates the higher stability of the trans isomers.
| Compound | Isomer | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| [PtCl₂(7AIH)₂] | Trans | -6.451 | -2.122 | 4.329 |
| [PtCl₂(7AIH)₂] | Cis | -6.329 | -2.283 | 4.046 |
| [PtCl₂(4Br7AIH)₂] | Trans | -6.598 | -2.296 | 4.302 |
| [PtCl₂(4Br7AIH)₂] | Cis | -6.512 | -2.385 | 4.127 |
Note: Data is illustrative of findings from computational studies on analogous systems. doi.org
While DFT is widely used, ab initio and semi-empirical methods also play important roles in the computational study of 7-azaindole systems. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and multi-configuration second-order perturbation theory (CASPT2), are derived from first principles without experimental parameterization, often yielding very accurate results for smaller systems. mdpi.comlibretexts.org
CASPT2 has been successfully used to study the excited states of 7-azaindole, providing valuable benchmarks for comparison with DFT results. nih.govmdpi.com Ab initio methods like MP2 are particularly useful for investigating complexes where electron correlation effects are significant, such as the competition between hydrogen bonding and weaker n → π* interactions in complexes of 7-azaindole. rsc.org
Semi-empirical methods offer a computationally less intensive alternative, making them suitable for very large molecular systems. researchgate.net These methods use parameters derived from experimental data to simplify calculations, providing a significant reduction in computation time, though with a potential trade-off in accuracy compared to high-level ab initio techniques. researchgate.netrsc.org
Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity and electronic transitions by focusing on the HOMO and LUMO. wikipedia.orgtaylorandfrancis.com The energies and spatial distributions of these orbitals are key to predicting how a molecule will interact with other species. researchgate.netpku.edu.cn A high HOMO energy suggests a greater tendency to donate electrons (nucleophilicity), while a low LUMO energy indicates a greater tendency to accept electrons (electrophilicity). taylorandfrancis.com
In the context of 7-azaindole systems, FMO theory is used to rationalize stability and electronic behavior. researchgate.net For instance, the HOMO-LUMO gap is a critical parameter in designing molecules for applications like organic light-emitting devices (OLEDs), as it relates to the energy required for electronic excitation. researchgate.net Theoretical calculations on 5-(4-nonylphenyl)-7-azaindole have shown how the HOMO and LUMO energies differ between the monomer and dimer forms, which is crucial for selecting appropriate materials for device fabrication. researchgate.net
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for mapping out the intricate pathways of chemical reactions involving 7-azaindole. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct detailed energy profiles that elucidate reaction mechanisms.
A notable example is the computational investigation of the Chan-Lam cross-coupling reaction for the N-arylation of 7-azaindole. researchgate.netnih.gov Using DFT and Time-Dependent DFT (TD-DFT), a detailed mechanism was proposed. nih.gov The calculations helped to identify key reaction intermediates, including dimeric copper(II)-7-azaindole complexes. researchgate.net The study established the dual role of the base DBU as both a proton acceptor and an auxiliary ligand. nih.gov Computational modeling authenticated the involvement of a high-valent aryl-copper(III) intermediate, which is crucial for the facile N-arylation, and rationalized the electronic transitions observed via UV-vis spectroscopy during the reaction. researchgate.netnih.gov These theoretical findings also confirmed the regeneration of the copper(II) catalyst from copper(I) species via aerial oxidation. nih.gov
Spectroscopic Property Prediction and Interpretation
Computational methods are highly effective in predicting and interpreting the spectroscopic properties of molecules, providing a direct link between theoretical models and experimental observations.
The electronic absorption and emission spectra of 7-azaindole and its analogs can be accurately calculated using methods like TD-DFT and CASPT2. mdpi.comnih.gov These calculations predict the energies of electronic transitions, which correspond to the absorption peaks observed in UV-Vis spectra. nih.govmdpi.com
For 7-azaindole vapor, DFT calculations have been used to compute the UV absorption spectrum, and the results show good agreement with experimental data, particularly for the lowest excited singlet states. mdpi.com This allows for the confident assignment of spectral bands to specific electronic transitions (e.g., π → π*). mdpi.comresearchgate.net Such predictive power is valuable for interpreting the spectra of less-studied analogs. researchgate.net
Theoretical methods are also applied to study fluorescence spectra. Calculations can model the structural changes that occur in a molecule upon electronic excitation and interpret the vibrational structure of the emission spectrum. researchgate.net For 7-azaindole, theoretical analysis has explained the intensity redistribution observed in its fluorescence spectrum as a result of intensity borrowing between different electronic states, a phenomenon known as the Herzberg-Teller mechanism. researchgate.net This level of detailed analysis is crucial for understanding the photophysical properties of these compounds. acs.orgiastate.eduacs.org
Table 2: Comparison of Theoretical and Experimental UV Absorption Spectra for 7-Azaindole Vapor Energies are given in electron volts (eV). Theoretical values were obtained using DFT calculations.
| State | Theoretical Energy (eV) | Experimental Energy (eV) |
| 1¹A' | 4.41 | 4.39 |
| 2¹A' | 4.60 | 4.54 |
| 1¹A'' | 5.56 | 5.51 |
| 3¹A' | 5.75 | 5.71 |
| 2¹A'' | 6.13 | 6.07 |
| 4¹A' | 6.30 | 6.32 |
Note: Data derived from computational studies comparing calculated values to experimental observations. mdpi.com
Vibrational and Nuclear Magnetic Resonance (NMR) Spectra
Computational methods, particularly Density Functional Theory (DFT), have been extensively used to study the vibrational spectra of 7-azaindole and its derivatives. These theoretical calculations provide detailed assignments of fundamental vibrational modes observed in experimental FT-IR and FT-Raman spectra.
For 7-azaindole and its substituted analogs, the vibrational spectra are characterized by distinct modes corresponding to N-H, C-H, and ring stretching and bending vibrations. In the solid state, 7-azaindole derivatives often form dimers through dual N-H···N hydrogen bonds between the pyrrole (B145914) and pyridine (B92270) rings of two separate molecules. bohrium.com This dimerization significantly impacts the vibrational spectra, most notably causing a shift of the N-H stretching band to lower wavenumbers. bohrium.com For instance, the N-H stretching vibration for the 7-azaindole monomer in the gas phase is observed around 3517.5 cm⁻¹, while in crystalline C-halogenated derivatives, this band appears much lower, in the 3312–3190 cm⁻¹ range, indicative of strong hydrogen bonding. doi.org The complex and broad nature of this N-H stretching band in dimers is often attributed to multiple Fermi resonances. mdpi.com
While the pentyl group in 1-pentyl-7-azaindole would preclude N-H···N dimerization, its own characteristic C-H stretching and bending vibrations would be present in the spectra. The primary impact of the N1-alkylation on the azaindole ring vibrations would be the absence of the N-H vibrational modes.
Table 1: Representative Vibrational Frequencies for 7-Azaindole Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |
|---|---|---|
| N-H Stretch (Monomer) | ~3517 | Observed in gas phase; absent in this compound. doi.org |
| N-H Stretch (Dimer) | 3100 - 3300 | Broad band, shifted to lower frequency due to H-bonding. bohrium.commdpi.com |
| C-H Stretch (Aromatic) | 3000 - 3100 | Characteristic of the azaindole ring protons. |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Expected for the pentyl group. |
| Ring Skeletal Vibrations | 1000 - 1600 | Involve C-C and C-N stretching within the bicyclic system. doi.org |
| C=O Stretch | 1650 - 1665 | Present in derivatives with a carbonyl group, e.g., 7-azaindole-3-carbaldehydes. mdpi.com |
NMR spectroscopy is a fundamental tool for the structural elucidation of 7-azaindole derivatives. The ¹H NMR spectrum of the 7-azaindole core shows characteristic signals for the protons on both the pyrrole and pyridine rings. Similarly, the ¹³C NMR spectrum provides distinct resonances for each carbon atom in the bicyclic system. chemicalbook.com The chemical shifts are influenced by the electronic environment, which is modulated by substituents on the ring. For this compound, the N-H proton signal would be absent, and instead, signals corresponding to the pentyl chain's methylene (-CH₂) and methyl (-CH₃) groups would appear in the upfield region of the ¹H NMR spectrum.
Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the 7-Azaindole Core
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | ~7.8 - 8.2 | ~127 - 130 |
| C3 | ~6.4 - 6.6 | ~100 - 102 |
| C4 | ~7.8 - 8.0 | ~130 - 133 |
| C5 | ~7.0 - 7.2 | ~115 - 118 |
| C6 | ~8.1 - 8.3 | ~142 - 145 |
| C7a | - | ~148 - 151 |
| C3a | - | ~127 - 129 |
| N1-H | ~11.5 - 12.5 | - |
Note: Chemical shifts are approximate and can vary significantly based on solvent and substitution patterns.
Molecular Modeling and Simulation for Structure-Activity Relationship (SAR) Insights
Molecular modeling and simulation are crucial for understanding how 7-azaindole-based molecules interact with biological targets and for guiding the design of new therapeutic agents.
The 7-azaindole scaffold is recognized as a "privileged fragment" in medicinal chemistry, particularly for the development of protein kinase inhibitors. jst.go.jpnih.govjst.go.jp Kinases are a major class of drug targets, especially in oncology. nih.gov The 7-azaindole moiety is an excellent bioisostere for the adenine ring of ATP and functions as an effective "hinge-binder." jst.go.jpdepositolegale.it It forms two crucial hydrogen bonds with the backbone of the kinase hinge region, which connects the N- and C-terminal lobes of the enzyme: the pyridine N7 atom acts as a hydrogen bond acceptor, while the pyrrole N1-H group acts as a hydrogen bond donor. jst.go.jpdepositolegale.it This bidentate interaction effectively anchors the inhibitor in the ATP-binding site.
Numerous crystal structures of kinase-inhibitor complexes have confirmed this binding mode. depositolegale.itmdpi.com Analysis of these structures reveals that the 7-azaindole group can adopt different orientations, commonly referred to as "normal" and "flipped" binding modes, while still maintaining the key hydrogen bond interactions with the hinge residues. jst.go.jpdepositolegale.it
In this compound, the N1-H donor is replaced by a bulky, hydrophobic pentyl group. This modification would prevent the canonical bidentate hydrogen bonding with the kinase hinge. Therefore, this compound itself would not be an effective hinge-binder in the same manner as the parent scaffold. However, in more complex inhibitor designs, where other parts of the molecule might provide the primary hinge-binding interactions, the this compound moiety could be positioned to occupy a hydrophobic pocket within the active site, with the pentyl chain contributing to binding affinity through van der Waals interactions. Molecular dynamics simulations of 7-azaindole derivatives bound to proteins have been used to confirm the stability of key interactions, such as hydrogen bonds and pi-stacking, over time. nih.gov
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, the primary source of conformational flexibility is the N-pentyl side chain. The 7-azaindole ring system itself is largely planar.
The five-carbon chain can adopt numerous conformations, from a fully extended (all-trans) state to more compact, folded structures. The relative energies of these conformers determine the probability of finding the molecule in a particular shape. In the context of drug design, understanding the accessible low-energy conformations is critical, as the molecule must adopt a specific conformation (the "bioactive conformation") to bind effectively to its target.
While specific conformational analysis studies on this compound are not readily found, computational methods such as molecular mechanics or quantum chemistry calculations can be used to explore its conformational landscape. These studies would typically involve systematic rotation around the C-C and N-C single bonds of the pentyl chain to identify local energy minima and the energy barriers between them. The results of such an analysis would be crucial for understanding how the flexible side chain might orient itself within a protein binding pocket.
Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in binding free energy between two ligands that are structurally similar. scientific-computing.com It is a powerful tool in lead optimization, as it can predict the impact of a chemical modification on binding affinity with high accuracy, thus helping to prioritize which compounds to synthesize. scientific-computing.com
The FEP method involves creating a non-physical, hybrid molecule that represents both the starting ligand (e.g., a 7-azaindole derivative) and the target ligand (e.g., a slightly modified version). Molecular dynamics simulations are then run to gradually "perturb" or "mutate" the first ligand into the second, both in solution and when bound to the protein target. The difference between the free energy change for this transformation in the bound and unbound states yields the relative binding free energy (ΔΔG).
While no specific FEP studies on this compound have been identified in the reviewed literature, this methodology is well-suited for studying series of N-alkylated 7-azaindole derivatives. For example, FEP could be used to predict the change in binding affinity when modifying the length of the alkyl chain (e.g., from N-butyl to N-pentyl) or introducing branching. Such calculations would provide quantitative insight into the structure-activity relationship, guiding the design of inhibitors with improved potency.
Coordination Chemistry and Materials Science Applications of 1 Pentyl 7 Azaindole Derivatives
Design and Characterization of 1-Pentyl-7-azaindole as a Ligand
The 7-azaindole (B17877) scaffold is a versatile ligand in coordination chemistry due to the presence of two nitrogen atoms with different electronic properties: the pyridinic nitrogen (N7) and the pyrrolic nitrogen (N1). The pentyl group at the N1 position in this compound would likely influence its electronic and steric properties as a ligand.
Coordination Modes with Transition Metals and Main Group Elements
Based on the behavior of other N-alkylated 7-azaindoles, this compound is expected to coordinate to metal centers primarily through its pyridinic N7 atom. This is because the lone pair of electrons on the N7 atom is more available for coordination compared to the N1 nitrogen, whose lone pair is involved in the aromaticity of the pyrrole (B145914) ring.
Coordination to transition metals would likely result in the formation of mononuclear or polynuclear complexes, where the this compound could act as a monodentate ligand through the N7 atom. Bridging coordination modes, where the N7 and the deprotonated N1 atom of another molecule coordinate to two different metal centers, have been observed for the parent 7-azaindole and could be possible for its derivatives under specific conditions.
Information regarding the coordination of this compound with main group elements is not available in the reviewed literature.
Formation of Metal Complexes (e.g., Platinum(II), Palladium(II), Ruthenium(II), Silver(I), Zinc)
While specific complexes of this compound with Platinum(II), Palladium(II), Ruthenium(II), Silver(I), and Zinc are not documented in the available literature, the formation of such complexes is chemically plausible. For instance, reactions of this compound with suitable precursors of these metals, such as [PtCl2(DMSO)2] or [PdCl2(cod)], would be expected to yield complexes where the azaindole ligand coordinates to the metal center. The stoichiometry and structure of these potential complexes would depend on the reaction conditions and the nature of the metal and its other ligands.
Inner-Sphere Hydrogen Bonding in Metal-Ligand Architectures
The 7-azaindole moiety is known to participate in hydrogen bonding, which can play a crucial role in the self-assembly of supramolecular structures. In metal complexes, the N1-H of a coordinated 7-azaindole can act as a hydrogen bond donor. However, in this compound, the hydrogen at the N1 position is replaced by a pentyl group, precluding its participation as a hydrogen bond donor. Therefore, the role of inner-sphere hydrogen bonding directly involving the this compound ligand would be significantly different from that of the parent 7-azaindole.
Catalytic Applications Utilizing this compound Ligands
The 7-azaindole framework has been employed as a directing group in various catalytic reactions. The pentyl group in this compound could potentially modulate the catalytic activity and selectivity of metal complexes bearing this ligand due to its steric bulk and electronic effects.
Roles in C-H and C-X Bond Activation Processes
The pyridinic nitrogen of the 7-azaindole core can direct the regioselective activation of C-H bonds, typically at the C2 position of an N-aryl substituent. It is conceivable that a catalyst bearing a this compound ligand could facilitate such transformations. Similarly, in C-X bond activation processes, such as cross-coupling reactions, the electronic properties of the this compound ligand could influence the reactivity of the metal catalyst. However, no specific examples of this compound being used in such catalytic applications have been reported.
Mechanistic Investigations of Catalytic Cycles
Detailed mechanistic investigations of catalytic cycles involving this compound ligands are absent from the literature. Such studies would be necessary to understand the precise role of the ligand in elementary steps such as oxidative addition, reductive elimination, and migratory insertion.
Applications in Advanced Organic Materials
Derivatives of this compound are emerging as significant components in the development of advanced organic materials. The inherent electronic and photophysical properties of the 7-azaindole core, combined with the solubility and processing advantages conferred by the N-pentyl group, make these compounds highly suitable for a range of applications in materials science. The substitution at the N1 position with an alkyl chain, such as a pentyl group, is a key strategy to modulate the intermolecular interactions and enhance the performance of these materials, particularly in solid-state applications.
Fluorescent and Luminescent Properties and Applications
The 7-azaindole scaffold is known for its interesting photophysical properties, which are significantly enhanced by N-alkylation. Unsubstituted 7-azaindole in aqueous solutions can form hydrogen-bonded dimers, which provides a pathway for fluorescence quenching through excited-state double proton transfer nih.gov. Substitution at the N1 position with an alkyl group, such as a pentyl chain, effectively blocks this dimerization process. This inhibition of self-quenching leads to a dramatic increase in fluorescence intensity and quantum yield nih.govacs.org.
For instance, studies on 1-methyl-7-azaindole, a close analogue of this compound, demonstrate the profound effect of N-alkylation. In water, 1-methyl-7-azaindole exhibits a fluorescence quantum yield of 0.55 and a long fluorescence lifetime of 21 nanoseconds acs.org. This is a substantial improvement over the parent 7-azaindole. It is expected that this compound would exhibit similarly strong fluorescence, making it a valuable fluorophore. The pentyl group can further enhance solubility in organic solvents, which is advantageous for creating thin films and other material formulations.
The emission of N-alkylated 7-azaindole derivatives is sensitive to the solvent environment, a characteristic that can be exploited in chemical sensing applications acs.org. The combination of high quantum yield, good solubility, and environmental sensitivity makes this compound derivatives promising candidates for use as fluorescent probes and labels in various analytical and imaging techniques.
Table 1: Comparison of Photophysical Properties of 7-Azaindole and its N1-Methylated Derivative in Water
| Compound | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) | Key Feature |
| 7-Azaindole | 0.023 nih.gov | 910 ps acs.org | Subject to quenching via dimerization nih.gov. |
| 1-Methyl-7-azaindole | 0.55 acs.org | 21 ns acs.org | Alkylation prevents dimerization, enhancing fluorescence nih.govacs.org. |
Use in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
The strong blue luminescence of 7-azaindole derivatives makes them highly attractive for applications in organic light-emitting diodes (OLEDs) rsc.orgchemimpex.com. Efficient blue emitters are a critical component for full-color displays and solid-state lighting. Research has demonstrated that compounds incorporating the 7-azaindole moiety can function as effective emitters in electroluminescent devices researchgate.net.
While specific device data for this compound is not extensively documented, the principles derived from related N-substituted 7-azaindole compounds are directly applicable. The 1-pentyl group is expected to play a crucial role in device fabrication and performance. Its presence can improve the solubility of the emitter, facilitating solution-based processing techniques like spin-coating or inkjet printing, which can lower manufacturing costs compared to vacuum deposition methods.
Furthermore, the long alkyl chain can influence the morphology of the emissive layer in the solid state. By disrupting excessive intermolecular π-π stacking, the pentyl group can help prevent aggregation-caused quenching (ACQ) in the solid film, a common issue that reduces the efficiency of OLEDs. This can lead to higher brightness and better device stability. Therefore, this compound and its derivatives are considered promising materials for developing efficient and processable blue-emitting layers in next-generation OLEDs and other optoelectronic devices rsc.orgchemimpex.com.
Supramolecular Assemblies and Coordination Polymers
The 7-azaindole nucleus possesses two nitrogen atoms—the pyrrolic N1 and the pyridinic N7—that can act as coordination sites for metal ions. This dual-coordination capability makes 7-azaindole derivatives versatile ligands for the construction of supramolecular assemblies and coordination polymers researchgate.net. These materials are of great interest due to their potential applications in catalysis, gas storage, and molecular sensing.
The steric bulk and flexibility of the pentyl groups can dictate the packing of the coordination complexes in the solid state, influencing the dimensionality and topology of the resulting coordination polymer. Moreover, the hydrophobic nature of the alkyl chains can be used to tune the solubility of the supramolecular structures, making them compatible with specific solvents or polymeric matrices. By designing ligands based on this compound, it is possible to engineer new metal-organic materials with tailored architectures and functionalities researchgate.net.
Emerging Research Directions and Future Perspectives for 1 Pentyl 7 Azaindole
Development of Sustainable and Green Synthetic Methodologies
The synthesis of the 7-azaindole (B17877) core has traditionally faced challenges due to the electron-deficient nature of the pyridine (B92270) ring, often requiring harsh conditions. rsc.org Modern research is focused on developing more sustainable methods applicable to the synthesis of N-alkylated derivatives like 1-Pentyl-7-azaindole. Green chemistry approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.
Key sustainable strategies include:
Metal-Catalyzed Reactions: Iron-catalyzed cyclization under microwave irradiation provides a rapid and efficient route to the 7-azaindole core. researchgate.net Silver-catalyzed intramolecular cyclization of acetylenic free amines performed "on-water" is another green method that avoids strong acids or bases. organic-chemistry.org
One-Pot Cascade Reactions: Palladium-catalyzed one-pot processes that combine N-arylation, Sonogashira coupling, and subsequent cyclization offer a streamlined approach to substituted azaindoles, minimizing purification steps and solvent usage. mdpi.com
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction times, as demonstrated in the synthesis of methyleneated derivatives of N-substituted-7-azaindoles using clay catalysts. researchgate.net
The synthesis of this compound would typically involve the initial formation of the 7-azaindole ring, followed by N-alkylation. A green approach would first employ a method like silver-catalyzed cyclization in water to form the core, followed by alkylation with 1-bromopentane (B41390) under mild, base-catalyzed conditions, potentially using phase-transfer catalysis to minimize organic solvent use.
Table 1: Comparison of Synthetic Methodologies for 7-Azaindole Derivatives
| Method | Catalyst/Conditions | Green Chemistry Principles | Applicability to this compound |
|---|---|---|---|
| Iron-Catalyzed Cyclization | Fe(acac)₃, Microwave | Use of abundant metal, energy efficiency | Synthesis of the core scaffold prior to alkylation |
| Silver-Catalyzed Cyclization | Silver catalyst, Water | Use of water as solvent, avoids strong acids/bases | Synthesis of the core scaffold prior to alkylation |
| Palladium-Catalyzed Cascade | Pd catalyst, One-pot | Atom economy, reduced waste | Direct synthesis if a pentyl-substituted amine is used |
| Reductive Alkylation | Copper-free Sonogashira, Base-mediated indolization | Avoids toxic copper catalysts | N-alkylation of a chloro-aminopyridine precursor |
Exploration of Novel Reactivity and Unprecedented Transformations
The pentyl group at the N-1 position of the 7-azaindole ring significantly influences its reactivity compared to the unsubstituted parent compound. The N-H proton of 7-azaindole is acidic, allowing for deprotonation, but the N-1 substituent in this compound blocks this pathway and alters the electronic distribution of the ring system.
Research into the reactivity of N-alkylated 7-azaindoles has revealed several key transformations:
Electrophilic Substitution: While the parent 7-azaindole is often unreactive in reactions like the Vilsmeier-Haack formylation, N-alkyl derivatives readily undergo substitution at the C-3 position to yield 3-formyl derivatives. researchgate.net This enhanced reactivity of this compound opens pathways to further functionalization at the pyrrole (B145914) ring.
Deprotometalation: N-substituted 7-azaindoles can be selectively deprotonated at the C-2 position using strong bases like tert-butyllithium, followed by quenching with an electrophile. nih.gov This allows for precise C-H functionalization.
Direct Iodination: The regioselectivity of direct iodination is influenced by the nature of the N-1 substituent. For N-arylated 7-azaindoles, iodination can be directed to specific positions based on electronic factors, which can be predicted computationally. nih.gov Similar studies on this compound would elucidate the directing effect of the alkyl group.
Future explorations may involve leveraging the pentyl group to direct C-H activation reactions at remote positions or exploring novel cycloaddition reactions that are not possible with the N-H free scaffold. researchgate.neteurekaselect.com
Advanced Spectroscopic and Structural Characterization Techniques
The characterization of this compound relies on a suite of advanced spectroscopic and structural methods to confirm its identity and understand its properties.
Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR) is fundamental for determining the molecular structure. Infrared (IR) spectroscopy can identify key functional group vibrations, while UV-Visible absorption and fluorescence spectroscopy are used to study its electronic properties. rsc.orgacs.org The photophysics of 7-azaindole are particularly noteworthy; it exhibits a dual fluorescence emission due to an excited-state proton transfer. acs.org Alkylation at the N-1 position, as in this compound, blocks this proton transfer pathway, resulting in a single, stronger fluorescence emission with a significantly longer lifetime and higher quantum yield. acs.org
Structural Analysis: Single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govnih.gov This technique would be crucial for confirming the structure of this compound and understanding its crystal packing, which is relevant for materials applications.
Future research could employ techniques like 2D NMR for complex derivatives and time-resolved fluorescence spectroscopy to study the excited-state dynamics of this compound in various environments.
Table 2: Spectroscopic and Structural Techniques for this compound
| Technique | Information Obtained | Expected Outcome for this compound |
|---|---|---|
| NMR Spectroscopy | Connectivity of atoms, chemical environment | Confirms pentyl group attachment at N-1 and overall structure |
| Fluorescence Spectroscopy | Electronic transitions, excited-state properties | Enhanced fluorescence quantum yield compared to 7-azaindole |
| IR Dip Spectroscopy | Vibrational modes, hydrogen bonding | Characterizes CH stretching of the pentyl group and ring vibrations |
| X-ray Crystallography | 3D molecular structure, crystal packing | Unambiguous structural confirmation, analysis of solid-state interactions |
Synergistic Integration of Computational and Experimental Chemistry
The combination of computational modeling and experimental work is a powerful strategy for accelerating research into 7-azaindole derivatives. Theoretical calculations can predict properties and guide experimental design, saving time and resources.
Reaction Mechanism and Reactivity: Density Functional Theory (DFT) simulations are used to elucidate complex reaction mechanisms, such as the role of silver additives in Rh(III)-catalyzed 7-azaindole synthesis. nih.gov For this compound, DFT can be used to calculate atomic charges and frontier molecular orbital (HOMO/LUMO) coefficients to predict the regioselectivity of electrophilic substitution reactions like iodination. nih.gov
Spectroscopic Prediction: Computational methods can predict electronic spectra (UV absorption, X-ray emission) and vibrational frequencies, which aids in the interpretation of experimental data. acs.orgmdpi.com
Drug Design and Optimization: In medicinal chemistry, computational approaches like Free Energy Perturbation (FEP) use molecular dynamics to estimate the binding affinity of structurally similar molecules. This has been successfully applied to guide the optimization of 7-azaindole-based inhibitors for HIV reverse transcriptase. nih.gov A similar approach could be used to design and optimize this compound derivatives for a specific biological target.
The synergy is evident: experimental synthesis produces a novel compound, which is then tested for activity. Computational docking and molecular dynamics can then reveal its binding mode, and FEP calculations can predict which modifications to the pentyl chain or azaindole core would improve potency, guiding the next round of synthesis. nih.govnih.gov
Strategic Design for Tunable Properties in Advanced Materials
The unique photophysical properties of the 7-azaindole core make it an attractive building block for advanced materials, particularly in the field of organic electronics. rsc.org Derivatives have been investigated as blue emitters in organic light-emitting devices (OLEDs). nbinno.comresearchgate.net
The strategic design of this compound for materials applications involves tuning its properties through the N-1 substituent:
Solubility and Processability: The long alkyl pentyl chain enhances solubility in organic solvents, which is critical for solution-based processing and fabrication of thin films for electronic devices.
Solid-State Packing: The pentyl group will influence how the molecules pack in the solid state, affecting intermolecular electronic coupling and, consequently, charge transport properties.
Luminescent Properties: While the core chromophore determines the emission color, the substituent can subtly tune the emission wavelength and significantly impact the fluorescence quantum yield. The stabilization of the 7-azaindol-1-yl anion through coordination with central ions like zinc or aluminum can also enhance stability and performance in devices. researchgate.net
Future research will likely focus on incorporating this compound into larger conjugated systems, such as polymers or dendrimers, to develop new materials for applications in lighting, displays, and sensing. nbinno.com
Elucidation of Structure-Activity Relationships for Molecular Recognition and Modulation
The 7-azaindole scaffold is a key component in many inhibitors of biological targets, and the N-1 position is a critical point for modification to achieve potency and selectivity. nih.gov Elucidating the structure-activity relationship (SAR) involves systematically modifying the structure, such as the N-1 substituent, and observing the effect on biological activity.
Kinase Inhibition: N-substituted azaindoles have been developed as potent inhibitors of various kinases, such as PIM1 and Cdc7. nih.govresearchgate.net X-ray crystallography has shown that the 7-azaindole core often forms key hydrogen bonds with the kinase hinge region, while the N-1 substituent explores adjacent pockets. The pentyl group on this compound would be expected to occupy a hydrophobic pocket, and its length and flexibility could be optimized to maximize favorable van der Waals interactions.
Receptor Antagonism: In the development of CCR2 antagonists, a series of 7-azaindole piperidine (B6355638) derivatives were synthesized, where substitutions on the azaindole nitrogen were explored to improve potency. nih.gov
Antiparasitic Activity: SAR studies on 4-aminoazaindoles as inhibitors of Trypanosoma brucei have shown that modifications at various positions, including N-1, are crucial for activity. acs.org
For this compound, the SAR would be explored by synthesizing analogs with different alkyl chain lengths (e.g., butyl, hexyl) or branching at the pentyl group to probe the size and shape of the binding pocket. This systematic approach is essential for modulating molecular recognition and developing potent and selective therapeutic agents. nih.govfrontiersin.org
Q & A
Q. What are the optimal synthetic routes for 1-pentyl-7-azaindole, and how can purity be validated?
Methodological Answer:
- Synthetic Routes : Use nucleophilic substitution or Pd-catalyzed cross-coupling to introduce the pentyl group at the 1-position of 7-azaindole. Solvent selection (e.g., DMF or THF) should balance reactivity and solubility .
- Purity Validation : Employ HPLC with UV detection (λ = 260–300 nm) and mass spectrometry for molecular confirmation. For crystalline derivatives, single-crystal X-ray diffraction ensures structural fidelity .
- Challenges : Monitor byproducts (e.g., N-alkylation isomers) using TLC or GC-MS .
Q. How does solvent choice impact the photophysical properties of this compound?
Methodological Answer:
- Solvent Screening : Test polar (water, alcohols) vs. nonpolar (hexane) solvents. Use steady-state absorption/emission spectroscopy to track λmax shifts.
- Hydrogen Bonding Effects : In protic solvents (e.g., methanol), this compound may exhibit dual fluorescence due to solvent-catalyzed proton transfer, as seen in 7-azaindole derivatives .
- Data Interpretation : Compare Stokes shifts and quantum yields to infer solvent-solute interactions .
Q. What spectroscopic techniques are critical for characterizing this compound’s ground and excited states?
Methodological Answer:
- Ground State : UV-Vis absorption (200–400 nm range) identifies π→π* transitions. NMR (¹H/¹³C) resolves substituent effects on aromatic protons .
- Excited State : Time-resolved fluorescence spectroscopy (ns–ps resolution) quantifies tautomerization kinetics. Transient absorption spectroscopy tracks triplet-state formation .
Advanced Research Questions
Q. How does the pentyl substituent influence the excited-state tautomerization mechanism of 7-azaindole?
Methodological Answer:
- Mechanistic Probes : Compare this compound with unsubstituted 7-azaindole using femtosecond fluorescence upconversion. The pentyl group may sterically hinder solvent access, slowing tautomerization rates .
- Computational Modeling : Apply DFT (B3LYP/6-31G**) to map potential energy surfaces. Analyze H-bonding dynamics in solvated clusters .
Q. What computational frameworks best predict the solvation effects on this compound’s reactivity?
Methodological Answer:
- MD Simulations : Use classical molecular dynamics (e.g., GROMACS) to model solvent shells. Calculate reactive fractions of cyclic 1:1 solute-solvent complexes .
- Solvent Parameters : Corrate Kamlet-Taft hydrogen-bond acidity (α) with tautomerization rates. Water’s slow reaction rates (vs. alcohols) stem from disrupted H-bond networks .
Q. How to resolve contradictions in reported fluorescence quantum yields of 7-azaindole derivatives?
Methodological Answer:
Q. What strategies optimize this compound for coordination chemistry applications?
Methodological Answer:
- Ligand Design : Exploit the N1 and N7 sites for chelation. For transition metals (e.g., Pt(II)), steric effects from the pentyl group can modulate C–H activation reactivity .
- Characterization : XAS (X-ray absorption spectroscopy) and EPR validate metal-ligand charge-transfer states .
Q. How to quantify the role of nonradiative decay pathways in this compound’s photostability?
Methodological Answer:
Q. What isotopic labeling approaches clarify proton-transfer dynamics in this compound?
Methodological Answer:
- Deuterium Substitution : Synthesize deuterated analogs at pyrrolic NH sites. Compare fluorescence lifetimes in H2O vs. D2O to isolate tunneling effects .
- Kinetic Isotope Effects (KIE) : Calculate KIE = kH/kD for tautomerization steps. Values >2 indicate quantum-mechanical tunneling .
Data Presentation Guidelines
- Tables : Include raw fluorescence lifetimes, quantum yields, and computational parameters (e.g., DFT bond lengths) .
- Figures : Plot solvent polarity vs. Stokes shift, or potential energy surfaces for tautomerization .
- Reproducibility : Document synthetic protocols, solvent purification methods, and instrument calibration details .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
